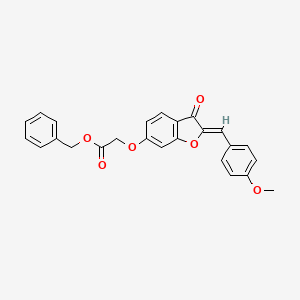

(Z)-benzyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-benzyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C25H20O6 and its molecular weight is 416.429. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibit the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes .

Mode of Action

This interaction likely alters the enzyme’s structure, preventing it from catalyzing the oxidation of phenolic compounds, a key step in melanin synthesis .

Biochemical Pathways

The inhibition of tyrosinase affects the melanin synthesis pathway. Under normal conditions, tyrosinase catalyzes the oxidation of phenolic compounds to produce melanin . By inhibiting tyrosinase, this compound can reduce melanin production, potentially leading to skin-whitening effects .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of tyrosinase, leading to reduced melanin synthesis . On a cellular level, this could result in decreased pigmentation in melanocyte cells .

Action Environment

Environmental factors such as UV light can influence the action of this compound. For instance, exposure to UV light increases melanogenesis via tyrosinase activation . Therefore, the efficacy of this compound could be influenced by environmental conditions such as sunlight exposure.

Actividad Biológica

(Z)-benzyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with a molecular formula of C25H20O6. Its unique structural arrangement includes a benzofuran core, a methoxybenzylidene moiety, and an acetate ester group, making it a valuable subject for medicinal research due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its anti-inflammatory and anticancer properties, mechanisms of action, and relevant case studies.

Anti-Inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities. The benzofuran derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, studies have demonstrated that related compounds can effectively reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses.

Anticancer Activity

The anticancer potential of this compound is supported by its structural similarity to other bioactive benzofuran derivatives. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. For example, compounds with similar structures have been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammation and cancer progression.

- Modulation of Cell Signaling Pathways : It is believed to interfere with signaling pathways like NF-kB and MAPK, which are crucial for cell proliferation and survival.

- Oxidative Stress Reduction : The antioxidant properties of the compound may help mitigate oxidative stress, a contributor to both inflammation and cancer.

Case Studies

Several case studies highlight the biological activity of benzofuran derivatives similar to this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that a related benzofuran derivative significantly reduced paw edema in a rat model of inflammation, indicating potent anti-inflammatory effects.

- Anticancer Efficacy : In vitro tests showed that a structurally similar compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values in the micromolar range.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

benzyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O6/c1-28-19-9-7-17(8-10-19)13-23-25(27)21-12-11-20(14-22(21)31-23)29-16-24(26)30-15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3/b23-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLXMLVUHGCCBA-QRVIBDJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.